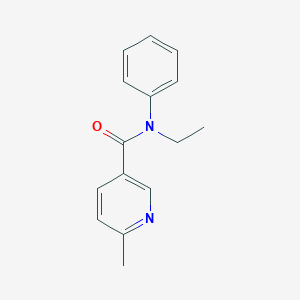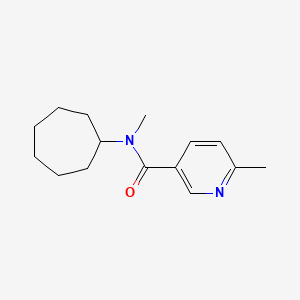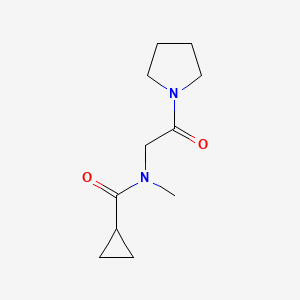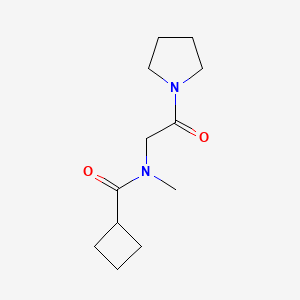
1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone, also known as HEPP or HEPP hydrochloride, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical effects that make it a promising candidate for further investigation.
Mécanisme D'action
1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone increases the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. This mechanism of action has been found to have potential therapeutic implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone has been found to have a range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, enhanced cognitive function, and improved memory retention. 1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone has also been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone has several advantages as a research tool, including its high purity and potency, as well as its unique mechanism of action. However, 1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone also has limitations, including its potential toxicity and the need for further research to fully understand its effects and potential applications.
Orientations Futures
There are several potential future directions for research on 1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone, including its use as a tool for the study of neurotransmitter systems in the brain, its potential therapeutic applications for neurological disorders, and its potential use as an antioxidant. Further research is needed to fully understand the effects and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone involves several steps, including the reaction of 2-bromoethyl ethyl ether with 2-ethylpiperidine to form 1-(2-ethylpiperidin-1-yl)ethanol. This intermediate is then reacted with 4-hydroxypiperidine to form 1-(2-ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone, which is the final product. The synthesis of 1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone has been optimized for high yield and purity, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. Its unique mechanism of action has been found to have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(2-Ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone has also been studied for its potential use as a tool for the study of neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-2-12-5-3-4-8-16(12)14(18)11-15-9-6-13(17)7-10-15/h12-13,17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSXXNIKNEXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)

![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)






![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)


![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)
